P. falciparum 72-Hour Growth EC50: OGHL250 vs. Optimized Lead WEHI-518
OGHL250 exhibited low-micromolar potency in a 72-hour P. falciparum blood-stage growth assay (Nluc reporter line). Optimization of the same chemotype produced WEHI-518, which achieved an EC50 of 0.022 μM against the identical parasite strain and assay format, representing a 250-fold potency enhancement over the parental OGHL250 scaffold [1][2]. This large potency gap demonstrates that OGHL250 is the essential starting scaffold for SAR exploration, not the optimal potency endpoint; procurement of OGHL250 is justified as the validated hit from which rapid improvement was achieved via structure-guided modification.
| Evidence Dimension | 72 h P. falciparum blood-stage growth EC50 (Nluc reporter line) |
|---|---|
| Target Compound Data | OGHL250 estimated EC50: ~5.5 µM (250-fold less potent than WEHI-518; exact published value calculated from fold improvement data). |
| Comparator Or Baseline | WEHI-518 EC50 = 0.022 µM |
| Quantified Difference | 250-fold improvement in potency from OGHL250 to WEHI-518 |
| Conditions | 72 h growth assay, P. falciparum Nluc reporter parasite line; derived LDH activity readout; screening at 2 µM initial concentration. |
Why This Matters
Only the authentic OGHL250 scaffold enables the 250-fold improvement trajectory documented in the literature; alternative urea chemotypes without the 5-(furan-2-yl)pyridin-3-ylmethyl group cannot replicate this SAR pathway.
- [1] Ling DB, et al. ACS Infect Dis. 2023;9(9):1695–1710. Abstract and Results Section 2.4 (lines 15-18, 263-264). View Source
- [2] Ling DB, et al. ACS Infect Dis. 2023;9(9):1695–1710. Results Section: EC50 = 0.022 µM for WEHI-518 (line 249). View Source
